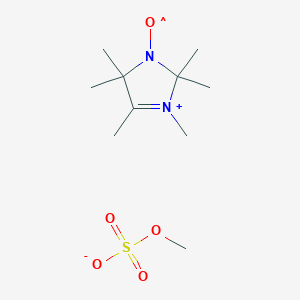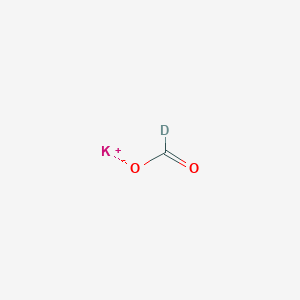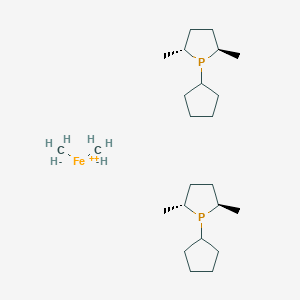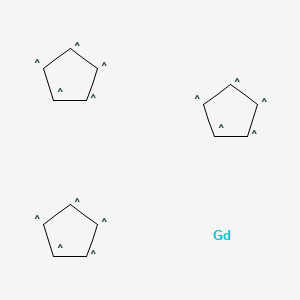
Tris(cyclopentadienyl)gadolinium(III), 99.9% trace metals basis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula Gd(C5H5)3. It consists of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique magnetic and luminescent properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium(III) can be synthesized through the reaction of gadolinium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{GdCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Gd(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While industrial-scale production methods are not extensively documented, the synthesis generally involves similar principles, with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)gadolinium(III) can undergo oxidation reactions, often resulting in the formation of gadolinium oxides.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products:
Oxidation: Gadolinium oxides.
Substitution: Various substituted gadolinium complexes depending on the reagents used
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)gadolinium(III) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and luminescent properties .
Mecanismo De Acción
The mechanism by which tris(cyclopentadienyl)gadolinium(III) exerts its effects is primarily related to its magnetic properties. The gadolinium ion has unpaired electrons, which contribute to its paramagnetic behavior. This makes it useful in applications such as MRI contrast agents, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparación Con Compuestos Similares
Tris(cyclopentadienyl)neodymium(III): Similar structure but with neodymium instead of gadolinium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide complex with similar coordination but different magnetic properties.
Uniqueness: Tris(cyclopentadienyl)gadolinium(III) is unique due to its specific magnetic and luminescent properties, which are not as pronounced in its neodymium and lanthanum counterparts. This makes it particularly valuable in applications requiring strong paramagnetic behavior and luminescence .
Propiedades
Fórmula molecular |
C15H15Gd |
|---|---|
Peso molecular |
352.5 g/mol |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
ZCFWIGYKHNDYOA-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)



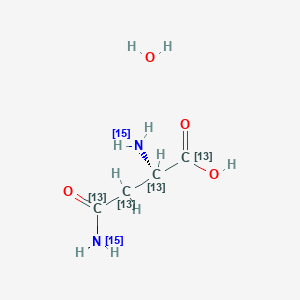
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
